molecular formula C12H20N2O3S B14644720 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid CAS No. 54749-08-5

1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid

Cat. No.: B14644720
CAS No.: 54749-08-5
M. Wt: 272.37 g/mol
InChI Key: PBCNZADMGOZXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid is an organic compound with the molecular formula C₁₂H₂₀N₂O₃S. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an ethanesulfonic acid group. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid typically involves the reaction of 4-(diethylamino)aniline with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonic acid derivatives.

Scientific Research Applications

1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The sulfonic acid group can enhance the solubility and stability of the compound, facilitating its biological activity .

Comparison with Similar Compounds

  • 4-(Diethylamino)benzenesulfonic acid
  • 4-(Diethylamino)phenylacetic acid
  • 4-(Diethylamino)phenylpropionic acid

Comparison: 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid is unique due to the presence of both the diethylamino and ethanesulfonic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility, stability, and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

54749-08-5

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

1-[4-(diethylamino)anilino]ethanesulfonic acid

InChI

InChI=1S/C12H20N2O3S/c1-4-14(5-2)12-8-6-11(7-9-12)13-10(3)18(15,16)17/h6-10,13H,4-5H2,1-3H3,(H,15,16,17)

InChI Key

PBCNZADMGOZXIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(C)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.